![molecular formula C8H3BrCl2N2 B020724 6-Bromo-2,3-dichloroquinoxaline CAS No. 108229-82-9](/img/structure/B20724.png)
6-Bromo-2,3-dichloroquinoxaline
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Sutezolid is synthesized through a series of chemical reactions involving the formation of the oxazolidinone ring.
Industrial Production Methods
The industrial production of sutezolid involves optimizing the synthetic route to ensure high yield and purity. This typically includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Sutezolid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxide and sulfone derivatives.
Reduction: Reduction reactions can convert the sulfoxide and sulfone derivatives back to the parent compound.
Substitution: Sutezolid can undergo substitution reactions, particularly at the thiomorpholine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include sulfoxide and sulfone derivatives, which retain antimicrobial activity .
Scientific Research Applications
6-Bromo-2,3-dichloroquinoxaline has been investigated for its potential biological properties, particularly as an antimicrobial and anticancer agent. Studies indicate:
- Antimicrobial Properties : Research has shown that this compound exhibits activity against various bacterial and fungal strains. For instance, one study demonstrated its effectiveness against Gram-positive bacteria, indicating potential as a therapeutic agent in treating infections .
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may possess anticancer properties. For example, derivatives were evaluated for their cytotoxic effects on tumor cell lines and showed promising results compared to established chemotherapeutics .
Material Science
In material science, this compound is being explored for applications in developing organic light-emitting diodes (OLEDs) and other electronic materials. Its unique electronic properties make it suitable for incorporation into new materials aimed at enhancing performance in optoelectronic devices .
Organic Synthesis
This compound serves as a key intermediate in synthesizing various heterocyclic compounds. Its ability to undergo nucleophilic substitution reactions allows chemists to create more complex molecules with potential pharmaceutical applications .
Case Study 1: Antimicrobial Evaluation
A study conducted by researchers focused on evaluating the antimicrobial efficacy of this compound against common pathogens. The results indicated significant inhibition zones against specific bacterial strains, suggesting its potential use as an antibacterial agent.
Case Study 2: Synthesis of Derivatives
Another research project involved synthesizing various derivatives of this compound to assess their anticancer properties. The findings revealed that certain derivatives exhibited higher cytotoxicity against cancer cell lines compared to the parent compound, highlighting the importance of structural modifications in enhancing biological activity.
Mechanism of Action
Sutezolid exerts its effects by inhibiting bacterial protein synthesis. It binds to the bacterial ribosome, preventing the formation of the initiation complex required for protein synthesis. This leads to the inhibition of bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone antimicrobial agent with a similar mechanism of action.
U-101603: A thiomorpholine analog with potent antimycobacterial activity.
U-101244: Another oxazolidinone derivative with similar properties.
Uniqueness
Sutezolid is unique due to its superior efficacy against drug-resistant tuberculosis and its ability to overcome resistance mechanisms that affect other antibiotics .
Biological Activity
6-Bromo-2,3-dichloroquinoxaline is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological effects, and potential applications based on recent research findings.
- IUPAC Name : this compound
- Molecular Formula : C8H3BrCl2N2
- Molecular Weight : 277.93 g/mol
- CAS Number : 108229-82-9
Synthesis
The synthesis of this compound typically involves various chemical reactions, including halogenation and cyclization processes. The compound can be synthesized through the reaction of appropriate precursors under controlled conditions to yield high purity and yield.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoxaline derivatives, including this compound. For instance, a study demonstrated that certain quinoxaline derivatives exhibited significant inhibitory effects against human non-small-cell lung cancer cells (A549) with IC50 values comparable to established chemotherapeutics like 5-fluorouracil (5-FU) . The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways and caspase activation.
Compound | IC50 (mM) | Mechanism |
---|---|---|
This compound | Data not specified | Induces apoptosis via caspase pathways |
5-Fluorouracil | 4.89 ± 0.20 | Chemotherapeutic agent |
Antibacterial and Antifungal Activity
This compound has also been investigated for its antibacterial properties. It has shown effectiveness against various bacterial strains and is being explored as a potential agent to overcome antibiotic resistance . The compound inhibits bacterial protein synthesis by binding to ribosomal sites, thus preventing the formation of essential protein complexes.
Case Studies
- Anticancer Study : A recent study synthesized a series of quinoxaline derivatives and evaluated their cytotoxicity against A549 cells. Among these, compounds with bromo substitutions were found to be more effective than their nitro counterparts in inducing apoptosis .
- Antimicrobial Study : Research into the antimicrobial properties of quinoxalines indicated that derivatives like this compound exhibit significant activity against both Gram-positive and Gram-negative bacteria . These findings suggest its potential use in developing new antimicrobial therapies.
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by modulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to increased caspase activity .
- Inhibition of Protein Synthesis : In bacterial systems, it interferes with ribosomal function, inhibiting protein synthesis and bacterial growth .
Properties
IUPAC Name |
6-bromo-2,3-dichloroquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrCl2N2/c9-4-1-2-5-6(3-4)13-8(11)7(10)12-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSGUHOTRLMJNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(C(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrCl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40549827 | |
Record name | 6-Bromo-2,3-dichloroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40549827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108229-82-9 | |
Record name | 6-Bromo-2,3-dichloroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40549827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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